Petapitc

説明

特性

IUPAC Name |

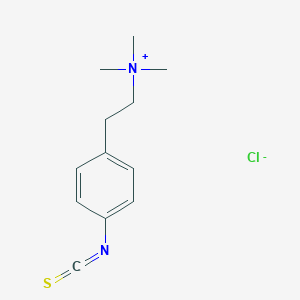

2-(4-isothiocyanatophenyl)ethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2S.ClH/c1-14(2,3)9-8-11-4-6-12(7-5-11)13-10-15;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKZDNKRAWKLBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)N=C=S.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931695 | |

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142937-20-0 | |

| Record name | 3-(4'-(Ethylene-N,N,N-trimethylamino)phenyl)-2-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 3 4 N,n,n Trimethylamino Ethylene Phenyl 2 Isothiocyanate

Methodologies for the Preparation of Aromatic Isothiocyanates

The preparation of isothiocyanates can be approached through various methods, most commonly starting from primary amines. chemrxiv.org The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

The most prevalent and versatile method for synthesizing isothiocyanates involves a two-step, one-pot procedure starting from a primary amine. nih.gov

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine precursor is reacted with carbon disulfide (CS₂) in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbon of CS₂, to form an intermediate dithiocarbamate salt. nih.govorganic-chemistry.org Common bases used to facilitate this step include organic amines like triethylamine (B128534) (Et₃N) or inorganic bases like potassium carbonate. organic-chemistry.orgrsc.org

Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur equivalent and form the isothiocyanate group. nih.gov A variety of reagents can effect this transformation, including:

Phosphorus-based reagents: Propane phosphonic acid anhydride (B1165640) (T3P®) is an efficient desulfurizing agent. organic-chemistry.org

Chloroformates: Phenyl chlorothionoformate can be used in the presence of a solid base. organic-chemistry.org

Triphosgene and its surrogates: Thiophosgene was historically used but is now largely avoided due to its high toxicity. nih.govtandfonline.com Modern methods use safer alternatives.

Tosyl Chloride: In a well-established protocol, tosyl chloride is used to mediate the decomposition of the in-situ generated dithiocarbamate salt. organic-chemistry.org

Cyanuric Chloride (TCT): This reagent has proven effective for the desulfurization step under aqueous conditions. beilstein-journals.orgnih.gov

An alternative pathway involves the reaction of primary amines with thiocarbonyl transfer reagents like 1,1′-thiocarbonyldiimidazole (TCDI). nih.gov For the specific synthesis of a molecule like 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate, the precursor would be the corresponding aniline (B41778) derivative, 3-amino-4'-[(N,N,N-trimethylamino)ethylene]phenylaniline.

Optimizing the synthesis of isothiocyanates involves careful consideration of several reaction parameters to maximize yield and purity while minimizing side reactions.

Base Selection: The choice of base can significantly impact the reaction rate and yield. While triethylamine is common, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be used, though sometimes with lower yields. nih.gov

Solvent: The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or in aqueous media, which can be advantageous for greener chemistry protocols. nih.govbeilstein-journals.org The choice of solvent is critical, especially for electron-deficient anilines, where solvents like DMF or DMAc may be required to achieve good conversion. beilstein-journals.orgnih.gov

Temperature and Reaction Time: The formation of the dithiocarbamate is typically rapid at room temperature. nih.gov Subsequent desulfurization may require heating, and the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. nih.govresearchgate.net

Stoichiometry: The molar equivalents of carbon disulfide, base, and the desulfurizing agent are critical. Typically, an excess of CS₂ and base are used to drive the formation of the dithiocarbamate salt to completion. nih.govrsc.org

The following table summarizes the optimization of reaction conditions for the synthesis of a model aliphatic isothiocyanate from phenethylamine, demonstrating the impact of different parameters on product yield.

| Entry | Base (Equiv.) | Desulfurizing Agent (Equiv.) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Et₃N (4) | DMT/NMM/TsO⁻ (1) | DCM | 3 min, 90°C, MW | 90 | nih.gov |

| 2 | NMM (4) | DMT/NMM/TsO⁻ (1) | DCM | 3 min, 90°C, MW | 78 | nih.gov |

| 3 | DBU (4) | DMT/NMM/TsO⁻ (1) | DCM | 3 min, 90°C, MW | 69 | nih.gov |

| 4 | Et₃N (3) | DMT/NMM/TsO⁻ (1) | DCM | 3 min, 90°C, MW | 92 | nih.gov |

| 5 | Et₃N (3) | DMT/NMM/TsO⁻ (1.3) | H₂O | 3 min, 90°C, MW | 89 | nih.gov |

Reaction Mechanisms in Amino Acid and Peptide Derivatization

Isothiocyanates are highly valued reagents in proteomics and biochemistry due to their specific reactivity with amine functionalities on amino acids and peptides. researchgate.netnih.gov The presence of a quaternary ammonium (B1175870) group, as in the hypothetical "Petapitc," would confer a permanent positive charge, enhancing the ionization efficiency and detection of derivatized peptides in mass spectrometry. researchgate.netshimadzu-webapp.eushimadzu-webapp.eu

The chemical reactivity of the isothiocyanate group (-N=C=S) is dominated by the electrophilic nature of its central carbon atom. This carbon is susceptible to nucleophilic attack by primary and secondary amines. researchgate.netscispace.com

In the context of peptides and proteins, the primary amine functionalities available for reaction are:

The N-terminal α-amino group of the peptide chain.

The ε-amino group of lysine (B10760008) side chains.

The reaction is highly pH-dependent. Under alkaline conditions (typically pH 9-11), the amine group is deprotonated and acts as a potent nucleophile, readily attacking the isothiocyanate to form a stable adduct. researchgate.netresearchgate.net At lower pH values (pH 6-8), the reactivity with amines decreases, and competing reactions with other nucleophilic groups, such as the thiol group of cysteine, may occur. researchgate.netresearchgate.net

The reaction between an isothiocyanate (R-NCS) and a primary amine (R'-NH₂) proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to yield a stable N,N'-disubstituted thiourea (B124793) derivative. researchgate.netscispace.com

This reaction is famously employed in the Edman degradation , a method for sequencing amino acids in a peptide. chemrxiv.orgnih.gov In this process, an isothiocyanate like phenyl isothiocyanate (PITC) reacts with the N-terminal amino group of a peptide. The resulting thiourea derivative is then cleaved from the peptide under acidic conditions, releasing the derivatized N-terminal amino acid as a thiohydantoin, which can be identified chromatographically. The remainder of the peptide is left intact for the next cycle of degradation. scispace.com

The formation of a thiourea cross-link can also be used to dramatically stabilize protein structures, as demonstrated by the incorporation of a p-isothiocyanate phenylalanine into a protein, which then formed a covalent bond with an N-terminal proline on another monomer. nih.gov

The following table summarizes the adducts formed from the reaction of isothiocyanates with relevant biological functional groups.

| Functional Group | Nucleophile | Resulting Adduct | Typical pH | Reference |

|---|---|---|---|---|

| Primary Amine | R-NH₂ | Thiourea | 9 - 11 | researchgate.net, researchgate.net |

| Thiol | R-SH | Dithiocarbamate | 6 - 8 | researchgate.net, researchgate.net |

Advanced Spectrometric Applications of 3 4 N,n,n Trimethylamino Ethylene Phenyl 2 Isothiocyanate Derivatives

Mass Spectrometry (MS) Techniques for Analysis of Petapitc-Derived Products

Mass spectrometry is a cornerstone analytical technique in proteomics, enabling the identification and characterization of proteins and peptides by measuring their mass-to-charge (m/z) ratios. this compound's unique chemical structure, incorporating a quaternary amine functionality, makes it an ideal derivatization reagent for enhancing the detectability of biomolecules in various MS platforms. nih.govescholarship.orgreadthedocs.ionih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique widely employed in mass spectrometry for the analysis of large, polar, and thermally labile molecules, including peptides and proteins. nih.govgithub.io this compound-derived amino acid derivatives are readily detectable by ion-evaporation mass spectrometry, a form of ESI-MS, achieving subfemtomole sensitivity. nih.govescholarship.org The pre-existing fixed positive charge of the quaternary ammonium (B1175870) group within this compound significantly contributes to its high ionization efficiency under ESI conditions, leading to enhanced signal intensity and lower detection limits. readthedocs.ionih.govgithub.io

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly LC-MS/MS, provides a powerful analytical platform for the separation, identification, and quantification of complex mixtures. LC-ESI-MS offers comprehensive information for protein identification, often surpassing the data yield of other techniques like MALDI-MS. When this compound is used as a derivatization reagent, the resulting products can be effectively separated by liquid chromatography and subsequently analyzed by tandem mass spectrometry. uchicago.edu The fragmentation patterns obtained from MS/MS analyses of this compound-derivatized peptides provide crucial sequence information, aiding in the de novo sequencing and identification of proteins. nih.gov

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM) is a highly sensitive and specific mass spectrometry technique used for the targeted quantification of analytes in complex biological samples. This method relies on monitoring specific precursor-to-product ion transitions. This compound's fixed charge and predictable fragmentation patterns make it particularly amenable to SRM applications. For instance, this compound has been successfully utilized in the analysis of lysine-lysine thiourea (B124793) adducts, where the derivatized species were detected using LC-MS/MS with SRM. The characteristic fragment ions generated from this compound-labeled compounds enable precise and sensitive targeted analysis. uchicago.edu

Enhancement of Detection Sensitivity and Ionization Efficiency through Quaternary Amine Functionality

The incorporation of a quaternary amine functionality within the structure of this compound is a key design feature that significantly enhances its performance in mass spectrometry. Quaternary ammonium compounds possess a permanent positive charge, which is highly advantageous for ionization in techniques like ESI. readthedocs.ionih.gov This pre-existing charge facilitates the formation of abundant molecular ions, leading to a substantial increase in ionization efficiency compared to neutral or readily protonatable compounds. github.io

This enhanced ionization translates directly into superior detection sensitivity, allowing for the analysis of analytes at subfemtomole levels. nih.govescholarship.org Furthermore, the fixed charge tag provided by the quaternary amine group influences the fragmentation pathways in tandem mass spectrometry (MS/MS). It often promotes charge-directed fragmentation, leading to more predictable and interpretable mass spectra, which is invaluable for de novo sequencing and the characterization of modified amino acids. readthedocs.ionih.gov

The impact of quaternary amine functionality on detection sensitivity is summarized in the table below:

| Reagent Type | Ionization Mechanism | Sensitivity (Typical) | Key Advantage |

| Phenylisothiocyanate (PITC) | Protonation | Picomole to Nanomole | Standard Edman reagent, well-established chemistry. |

| This compound (Quaternary Amine Tag) | Pre-charged (Fixed) | Subfemtomole | Significantly enhanced ionization efficiency, lower detection limits, predictable fragmentation patterns. nih.govescholarship.orgreadthedocs.ionih.gov |

Application in Protein Sequence Analysis via Edman Degradation with Enhanced Mass Spectrometric Detection

This compound has emerged as a novel and highly effective reagent for protein sequence analysis, particularly through its integration with the classical Edman degradation method. The Edman degradation is a sequential chemical process that cleaves amino acids one by one from the N-terminus of a peptide or protein, with each released amino acid derivative then identified.

This compound, as an isothiocyanate derivative, functions similarly to the traditional Edman reagent, phenylisothiocyanate (PITC), by reacting with the N-terminal amino group of a polypeptide. nih.govescholarship.org However, the key advantage of this compound lies in the superior detectability of the resulting amino acid derivatives by mass spectrometry. Research has shown that this compound exhibits coupling and cyclization/cleavage yields comparable to PITC under standard Edman degradation conditions. nih.gov The derivatives generated with this compound are rapidly detectable at subfemtomole sensitivity levels by ion-evaporation mass spectrometry, enabling faster and more sensitive determination of amino acid identities, including modified residues. nih.govescholarship.org

The combination of Edman degradation with mass spectrometric detection, particularly with reagents like this compound, addresses some of the limitations of traditional Edman sequencing, such as longer analysis times and difficulties with low-abundance samples.

Integration into Automated Protein Sequencing Protocols and Strategies for Polypeptide Immobilization

The polar nature of this compound necessitates specific considerations for its integration into automated protein sequencing protocols. To facilitate efficient and reliable sequencing, covalent immobilization of polypeptides onto a solid support is required prior to automated analysis. nih.govescholarship.org This immobilization strategy ensures that the polypeptide remains bound throughout the repetitive cycles of Edman degradation, while the cleaved and derivatized amino acid can be released for subsequent mass spectrometric analysis.

Automated protein sequencers, historically relying on HPLC for detection of phenylthiohydantoin (PTH) amino acids, are increasingly incorporating or being complemented by mass spectrometry. The use of this compound in such automated systems offers the potential to significantly enhance sensitivity and speed, and to improve the characterization of modified amino acid residues, overcoming inherent limitations of older chemical sequencing methods. nih.govescholarship.org This integration allows for a more robust and high-throughput approach to protein sequencing, especially beneficial for analyzing trace amounts of samples or identifying novel proteins and post-translational modifications.

Characterization of Modified Amino Acid Residues and Peptide Adducts

This compound's utility in biochemical analysis primarily stems from its application as a derivatizing agent for specific amino acid modifications and peptide adducts. Its design allows for enhanced detection and structural elucidation through mass spectrometry, a critical technique in proteomics and toxicology. nih.gov

One notable application involves the characterization of lysine (B10760008) adduction products, particularly Lys-Lys thiourea, which can result from exposure to compounds like carbon disulfide (CS₂). In research settings, purified Lys-Lys thiourea has been successfully derivatized with this compound. This derivatization significantly improves the compound's detection by ESI-MS, leveraging the quaternary amine group for efficient ionization. nih.gov

Detailed Research Findings:

Upon derivatization with this compound, authentic Lys-Lys thiourea, with a calculated mass of 738.6 Da, yields a doubly charged molecular ion at an m/z of 370.3. nih.gov Subsequent fragmentation of this ion by collision with argon produces several characteristic fragment ions, which are crucial for structural identification. The most prominent fragment ions observed are at m/z 391.3 and m/z 349.3, both resulting from cleavage at the thiourea bond. nih.gov

The chromatographic behavior of this compound-derivatized Lys-Lys thiourea is also well-defined. When analyzed on a C18 reverse-phase column, it exhibits a retention time of approximately 3 minutes. The sensitivity of detection is remarkable, with a lower limit of detection reported at approximately 1 pmol. nih.gov This high sensitivity makes this compound an invaluable tool for detecting trace amounts of modified peptides in complex biological samples. nih.gov

Data Tables:

The following table summarizes key spectrometric data for this compound-derivatized Lys-Lys thiourea:

| Parameter | Value | Unit | Source |

| Calculated Mass (Lys-Lys thiourea) | 738.6 | Da | nih.gov |

| Doubly Charged Molecular Ion ([M]²⁺) | 370.3 | m/z | nih.gov |

| Major Fragment Ion 1 | 391.3 | m/z | nih.gov |

| Major Fragment Ion 2 | 349.3 | m/z | nih.gov |

| Retention Time (C18 RP column) | ~3 | min | nih.gov |

| Lower Limit of Detection | ~1 | pmol | nih.gov |

The application of this compound extends to the broader characterization of isothiocyanates, thioureas, and other lysine adduction products in peptides and proteins that have been treated with carbon disulfide. This highlights its role in understanding protein modifications and their implications in toxicology and disease mechanisms. nih.gov

Mechanistic Investigations and Biochemical Applications of Petapitc Enabled Analytical Methods

Elucidation of Molecular Mechanisms of Protein Modification

The primary utility of 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate lies in its ability to derivatize other molecules, making them detectable and quantifiable by mass spectrometry. This process is crucial for studying how proteins are modified by various substances.

Studies on Protein Cross-Linking, specifically Thiourea (B124793) Cross-Links (e.g., in Erythrocyte Spectrin)

Exposure to neurotoxicants like carbon disulfide (CS2) can lead to the cross-linking of proteins, a process that can disrupt their normal function and contribute to cellular damage. nih.gov One type of cross-link formed by CS2 is a thiourea bridge between the lysine (B10760008) residues of proteins. nih.gov

In a key toxicological study, researchers investigated CS2-induced protein cross-linking in the erythrocyte protein spectrin (B1175318). nih.gov After exposing rats to CS2, their erythrocyte spectrin was isolated and broken down. To identify the specific cross-links, the resulting molecular fragments were chemically modified using 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate. This derivatization step was essential for the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis confirmed the presence of lysine-lysine thiourea cross-links in spectrin from CS2-exposed rats, but not in control animals. nih.gov This finding provided direct in vivo evidence for a specific molecular mechanism of CS2 toxicity. nih.gov

Table 1: Detection of Thiourea Cross-Links in Erythrocyte Spectrin

| Exposure Group | CS2 Concentration/Dose | Lysine-Lysine Thiourea Cross-Link Detected |

|---|---|---|

| Control | 0 ppm | No |

| CS2 Inhalation | 500 ppm | Yes |

| CS2 Inhalation | 800 ppm | Yes |

| Diethyldithiocarbamate (Oral) | 3 mmol/kg | Yes |

Data sourced from a study on carbon disulfide-mediated effects. nih.gov

Detection and Quantification of Endogenous Protein Adducts

While the primary documented use of 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate is in the context of toxicology, the principles of its application are relevant to the broader study of endogenous protein adducts. Protein adducts are modifications to proteins that can occur through reactions with both internal (endogenous) and external (exogenous) molecules. These adducts can serve as biomarkers for various physiological or pathological states.

The derivatization strategy used to detect CS2-induced thiourea cross-links can be adapted to identify and quantify other types of protein modifications. By reacting with specific functional groups on protein adducts, the isothiocyanate reagent attaches a charged "tag" to the molecule of interest. This tag facilitates detection and fragmentation in a mass spectrometer, allowing for precise identification and measurement. This approach is a cornerstone of modern proteomics for studying post-translational modifications and damage to proteins.

Insights into Biological Pathways and Systems through Derivatization

Derivatization with reagents like 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate provides a powerful lens through which to view complex biological processes. By enabling the detection of specific molecular changes, it helps researchers understand the mechanisms of disease and toxicity.

Role in Analyzing Protein Adducts for Mechanistic Toxicology (e.g., Carbon Disulfide-Mediated Effects)

As detailed previously, the use of 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate was instrumental in elucidating the in vivo mechanism of carbon disulfide toxicity. nih.gov CS2 is a known neurotoxicant used in industrial processes and is also a metabolite of the drug disulfiram. nih.gov While previous in vitro work suggested that CS2 could cross-link proteins, the exact chemical nature of these cross-links in a living organism was unknown. nih.gov

By using this specific isothiocyanate as a derivatizing agent, researchers were able to confirm that CS2 exposure leads to the formation of thiourea cross-links on erythrocyte spectrin. nih.gov This provided a crucial link between chemical exposure and a specific molecular consequence, supporting protein cross-linking as a key mechanism in CS2's toxic effects. This knowledge is vital for developing biomarkers of exposure and for understanding the pathogenesis of CS2-induced neurotoxicity. nih.gov

Utility in Proteomic Research and Biomarker Discovery

The broader class of isothiocyanate reagents is widely used in proteomic research and the discovery of biomarkers. nih.govnih.govmdpi.com Proteomics aims to study the entire set of proteins in a cell or organism, and identifying changes in protein modification is key to understanding disease. mdpi.com

Chemical derivatization strategies, such as those employing isothiocyanates, are fundamental to many proteomic workflows. youtube.combiorxiv.org They enhance the sensitivity and selectivity of mass spectrometry analyses, allowing for the detection of low-abundance proteins or specific modifications that might otherwise be missed. The identification of unique protein adducts or patterns of protein modification in diseased versus healthy states can lead to the discovery of novel biomarkers for early diagnosis, prognosis, or monitoring of therapeutic response. mdpi.com While the specific application of 3-[4'-[(N,N,N-Trimethylamino)ethylene]phenyl] 2-Isothiocyanate has been documented in a targeted toxicology study, its chemical properties make it a representative example of the type of tool that is indispensable in the broader fields of proteomics and biomarker research. nih.gov

Emerging Methodologies and Future Research Trajectories for 3 4 N,n,n Trimethylamino Ethylene Phenyl 2 Isothiocyanate

Development of Novel Derivatization Strategies and Reagent Design

The isothiocyanate group (-N=C=S) in Petapitc is a well-established electrophilic functional group known for its high and versatile reactivity with nucleophiles, particularly primary amines and thiols mdpi.comresearchgate.netwikipedia.org. This inherent reactivity positions this compound as an excellent candidate for novel derivatization strategies aimed at modifying biomolecules such as peptides and proteins. Derivatization is a widely employed technique in analytical chemistry to improve sample analysis and detection, often by enhancing separation properties or increasing detection sensitivity rsc.org.

A key design feature of this compound is the incorporation of a fixed-charge N,N,N-trimethylamino group. Fixed-charge derivatization reagents are crucial for improving the quality and signal strength of mass spectra, as they ionize peptides regardless of their proton affinity, leading to enhanced detection sensitivity in techniques like electrospray ionization-mass spectrometry (ESI-MS) rsc.orgacs.org. This characteristic is particularly beneficial for analyzing compounds that are typically "non-visible" by ESI-MS in their native, neutral state rsc.org.

The development of this compound-like reagents focuses on optimizing several parameters:

Reaction Efficiency: Ensuring rapid and complete reaction with target analytes to minimize side reactions and maximize yield creative-proteomics.commdpi.com.

Derivative Stability: Producing stable derivatives that can withstand subsequent analytical steps without degradation creative-proteomics.commdpi.com.

Enhanced Ionization: Leveraging the fixed charge to significantly boost signal intensity in mass spectrometry rsc.orgacs.org.

Chromatographic Properties: Designing the reagent to impart favorable chromatographic behavior to the derivatized analytes, improving separation efficiency mdpi.com.

For instance, studies on other isothiocyanate analogues have shown their ability to promote Edman-type cleavage and enhance sensitivity in ESI-MS/MS analysis, yielding abundant complementary ions useful for peptide sequencing acs.org. The challenge often lies in balancing reactivity with the potential for reduced MS signal intensities due to the tags themselves, a factor that fixed-charge reagents like this compound aim to overcome acs.org.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling play a pivotal role in understanding and optimizing the behavior of chemical compounds like this compound, particularly in predicting their reactivity and guiding analytical method development.

Theoretical Predictions of Reactivity and Adduct Stability

Density Functional Theory (DFT) calculations and other quantum chemical methods can be employed to theoretically predict the reactivity of the isothiocyanate group in this compound towards various nucleophiles (e.g., amine, thiol, hydroxyl groups of amino acids). These studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing insights into the preferred reaction pathways and conditions rsc.orgacs.orgroyalsocietypublishing.org.

For example, computational studies on isothiocyanates have explored their reactions with thiols and amines, detailing the formation of dithiocarbamates and thioureas, respectively researchgate.netnih.gov. Such models can predict:

Site Selectivity: Which functional groups on a biomolecule (e.g., N-terminus, lysine (B10760008) side chains, cysteine thiols) are most likely to react with this compound under specific conditions.

Reaction Kinetics: The rates at which this compound reacts with different nucleophiles, informing optimal reaction times.

Adduct Stability: The stability of the covalent bonds formed between this compound and its target molecules, which is critical for downstream analysis nih.gov.

Conformational Changes: How the derivatization might affect the conformation of the derivatized biomolecule, potentially impacting its analytical behavior.

Table 1: Illustrative Theoretical Predictions of this compound Reactivity

| Nucleophile Type | Predicted Reaction Product | Activation Energy (Hypothetical) | Adduct Stability (Hypothetical) |

| Primary Amine | Thiourea (B124793) | Low | High |

| Thiol | Dithiocarbamate (B8719985) | Moderate | Moderate |

| Hydroxyl | Carbamate (less favorable) | High | Low |

Note: Data presented in this table are illustrative and based on general chemical principles of isothiocyanate reactivity, not specific computational studies on this compound.

In Silico Optimization of Analytical Parameters

Beyond predicting reactivity, computational chemistry can be used for in silico optimization of analytical parameters for this compound-based derivatization. This involves using models to simulate the effects of various experimental conditions on the derivatization efficiency and subsequent analytical performance chromatographyonline.comacs.org.

Parameters that can be optimized in silico include:

Reaction pH: The pH significantly influences the nucleophilicity of amino acid residues and the stability of the isothiocyanate group researchgate.netmdpi.com. Computational models can help identify the optimal pH range for selective and efficient derivatization.

Temperature: Reaction temperature affects kinetics and stability. Simulations can predict the ideal temperature to achieve complete derivatization without degrading either the reagent or the analyte mdpi.com.

Solvent Composition: The choice of solvent can impact reaction rates and solubility of both the reagent and the analytes. Molecular dynamics simulations can model solvent effects.

Reagent Concentration: Optimizing the ratio of this compound to analyte to ensure complete derivatization while minimizing excess reagent that could interfere with analysis mdpi.com.

This in silico approach can significantly reduce the need for extensive experimental trial-and-error, accelerating method development for complex analytical workflows chromatographyonline.comacs.org.

Integration with High-Throughput Analytical Platforms for Comprehensive Proteomics

This compound's design, particularly its fixed-charge quaternary ammonium (B1175870) group and reactive isothiocyanate, makes it highly suitable for integration into high-throughput analytical platforms, especially for comprehensive proteomics. Mass spectrometry (MS) is a cornerstone of proteome analysis, and chemical modification (derivatization) is frequently used to enhance detection sensitivity and improve ionization efficiency rsc.orgcreative-proteomics.com.

In proteomics, this compound could function as a labeling reagent for:

N-terminal Derivatization: Reacting with the N-terminal amine of peptides to introduce a fixed charge, thereby improving their ionization in ESI-MS and facilitating peptide sequencing through characteristic fragmentation patterns rsc.orgacs.orglookchem.com.

Lysine Residue Labeling: Covalently attaching to the ε-amine of lysine residues, which are abundant in proteins, enabling comprehensive coverage researchgate.net.

Cysteine Labeling: Reacting with cysteine thiols, providing another site for specific modification researchgate.net.

The fixed positive charge of the trimethylamino group in this compound would ensure that derivatized peptides are pre-charged, leading to much improved quality of mass spectra and increased signal strength, a critical factor for detecting low-abundance proteins in complex biological samples rsc.org. This characteristic is particularly advantageous in quantitative proteomics, where consistent and strong signals are essential for accurate relative and absolute quantification.

Table 2: Potential Benefits of this compound in High-Throughput Proteomics

| Feature of this compound | Benefit in Proteomics Workflow | Impact on Analysis |

| Isothiocyanate Reactivity | Versatile labeling of amines/thiols | Broad applicability for protein/peptide modification |

| Fixed Quaternary Charge | Enhanced ionization efficiency in ESI-MS | Increased sensitivity, detection of low-abundance analytes rsc.org |

| Defined Fragmentation | Potential for reporter ion generation | Facilitates peptide sequencing and identification acs.org |

| Chemical Stability of Adducts | Robustness throughout analytical steps | Reliable and reproducible results creative-proteomics.com |

| Amenability to Automation | Solution-phase reaction | Suitable for automated liquid handling systems researchgate.netnih.govresearchgate.net |

Furthermore, the integration of this compound derivatization with automated sample preparation platforms could significantly increase throughput. Such platforms are essential for standardized processing of numerous samples, leading to more comprehensive proteome discovery and quantitation researchgate.net. The ability to perform derivatization in a 384-well plate format, for example, can dramatically improve sample preparation throughput researchgate.net.

Unexplored Applications in Advanced Chemical Biology and Analytical Chemistry

Beyond its immediate utility in proteomics, the unique combination of a reactive isothiocyanate and a charged tag in this compound opens avenues for unexplored applications in advanced chemical biology and analytical chemistry.

Targeted Chemical Probes: this compound could be functionalized with additional moieties, such as fluorophores or affinity tags, to create targeted chemical probes. The isothiocyanate would serve as the attachment point to a biomolecule, while the charged group could aid in cellular uptake or detection. For instance, isothiocyanates are already used for labeling proteins with fluorescent moieties researchgate.net.

Ion-Pairing Reagent in Chromatography: While primarily a derivatization agent, the quaternary ammonium group could potentially be explored as an internal ion-pairing reagent in liquid chromatography, influencing the retention of co-eluting species or improving the separation of charged analytes when not directly derivatizing them.

Reaction Mechanism Studies: The distinct reactivity of the isothiocyanate group, coupled with the fixed charge that simplifies detection, could make this compound a valuable tool for studying reaction mechanisms in complex biological systems, allowing for precise tracking of modification events.

Material Science and Polymer Chemistry: Isothiocyanates are known intermediates in organic synthesis and polymer chemistry mdpi.comwikipedia.org. This compound could be explored in the synthesis of novel charged polymers or functionalized materials for applications such as biosensors, drug delivery systems, or advanced separation media, where the fixed charge and reactive handle are beneficial.

Environmental Analysis: The ability to derivatize and enhance the detection of specific analytes could find applications in environmental monitoring, for example, in the sensitive detection of trace organic pollutants containing amine or thiol functionalities in complex matrices.

These prospective applications highlight this compound's versatility and the potential for its scaffold to be adapted for diverse challenges in modern chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。